

# The Immunomodulatory Landscape of *Lactobacillus plantarum* P-8: A Technical Guide

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## Compound of Interest

Compound Name: LP8

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## Introduction

*Lactobacillus plantarum* P-8, a probiotic strain originally isolated from the natural fermentation of sour cow's milk, has garnered significant scientific interest for its immunomodulatory capabilities.<sup>[1]</sup> Extensive research, encompassing in vitro, in vivo, and human clinical studies, has demonstrated the potential of *L. plantarum* P-8 to modulate both innate and adaptive immune responses. This technical guide provides an in-depth overview of the immunomodulatory properties of *L. plantarum* P-8, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this probiotic strain.

## Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of *Lactobacillus plantarum* P-8 have been quantified across various studies, demonstrating its influence on cytokine production, immune cell populations, and immunoglobulin levels. The following tables summarize the key quantitative findings.

### Table 1: Effect of *Lactobacillus plantarum* P-8 on Cytokine Levels in Stressed Adults

Cytokine	Change	Mean Difference	95% Confidence Interval	p-value	Study Duration	Reference
IFN- $\gamma$	Reduction	8.07 pg/ml	-11.2 to -4.93	< 0.001	12 weeks	[2]
TNF- $\alpha$	Reduction	1.52 pg/ml	-2.14 to -0.89	< 0.001	12 weeks	[2]

**Table 2: Immunomodulatory Effects of Lactobacillus plantarum P-8 in Broiler Chickens**

Parameter	Effect	Significance (p-value)	Study Duration	Reference
Fecal Secretory IgA (sIgA)	Increased	$\leq 0.027$	42 days	[1]
IgA+ Lymphocytes (Jejunum & Peyer's Patches)	Increased	<0.001	42 days	[1]
CD3+ T cells (Small Intestine)	Increased	-	42 days	[1]
CD4+ T cells (Intestinal Tissues)	Significantly Increased	<0.0052	42 days	[1]
Th1 and Th2 Cytokine Expression	Enhanced	-	14 days	[1]

**Table 3: Effect of Lactobacillus plantarum P-8 on Cytokine Levels in Neonatal Piglets**

Cytokine	Change	Significance (p-value)	Study Context	Reference
IL-2	Reduced	< 0.05	Spraying of L. plantarum P-8 fermentation broth	[3]
IL-6	Reduced	< 0.05	Spraying of L. plantarum P-8 fermentation broth	[3]

Table 4: General Immunomodulatory Effects of *Lactobacillus plantarum* (Meta-analysis)

Cytokine	Change	Mean Difference (pg/mL)	95% Confidence Interval	p-value	Reference
IL-4	Reduced	-0.48	-0.79 to -0.17	< 0.05	[4]
IL-10	Increased	9.88	6.52 to 13.2	< 0.05	[4]
TNF-α	Reduced	-2.34	-3.5 to -1.19	< 0.05	[4]
IFN-γ	Reduced	-0.99	-1.56 to -0.41	< 0.05	[4]

## Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature on the immunomodulatory properties of *Lactobacillus plantarum* P-8.

### Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a general method for quantifying cytokine concentrations in biological samples such as serum, plasma, or cell culture supernatants.

#### Materials:

- 96-well ELISA plates
- Capture antibody (specific to the cytokine of interest)
- Detection antibody (biotinylated, specific to the cytokine of interest)
- Recombinant cytokine standard
- Assay diluent (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Streptavidin-HRP conjugate
- TMB substrate solution
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Procedure:

- **Coating:** Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
- **Blocking:** Wash the plate with wash buffer. Add blocking buffer (e.g., assay diluent) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
- **Sample and Standard Incubation:** Wash the plate. Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
- **Detection Antibody Incubation:** Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
- **Streptavidin-HRP Incubation:** Wash the plate. Add Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

- **Development:** Wash the plate. Add TMB substrate to each well and incubate until a color change is observed.
- **Stopping the Reaction:** Add stop solution to each well to stop the color development.
- **Reading:** Read the absorbance at 450 nm using a microplate reader.
- **Quantification:** Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the cytokine concentrations in the samples.

## Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, such as a probiotic.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from blood samples
- RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
- *Lactobacillus plantarum* P-8 (prepared as a heat-killed or live stimulus)
- Positive control (e.g., Phytohemagglutinin - PHA)
- [<sup>3</sup>H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)
- 96-well cell culture plates
- Scintillation counter (for [<sup>3</sup>H]-thymidine) or microplate reader (for non-radioactive assays)

Procedure:

- **Cell Preparation:** Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- **Cell Seeding:** Adjust the PBMC concentration and seed them into a 96-well plate.

- Stimulation: Add the *Lactobacillus plantarum* P-8 preparation, PHA (positive control), or medium alone (negative control) to the respective wells.
- Incubation: Incubate the plate for a period of 3 to 6 days at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Proliferation Measurement (using [<sup>3</sup>H]-thymidine):
  - Add [<sup>3</sup>H]-thymidine to each well and incubate for an additional 18-24 hours.
  - Harvest the cells onto a filter mat using a cell harvester.
  - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

## Natural Killer (NK) Cell Activity Assay

This assay evaluates the cytotoxic activity of NK cells against target tumor cells.

Materials:

- Effector cells: PBMCs or isolated NK cells
- Target cells: K562 cell line (a human erythroleukemic cell line sensitive to NK cell-mediated lysis)
- Calcein-AM or other fluorescent dye for labeling target cells
- RPMI-1640 medium
- 96-well V-bottom plates
- Flow cytometer or fluorescence microplate reader

Procedure:

- Target Cell Labeling: Label the K562 target cells with Calcein-AM.

- **Co-culture:** Co-culture the labeled target cells with the effector cells (PBMCs or isolated NK cells) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
- **Incubation:** Incubate the plate for 4 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell lysis.
- **Measurement of Lysis:**
  - Centrifuge the plate and collect the supernatant.
  - Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence microplate reader.
  - Alternatively, analyze the cells by flow cytometry to determine the percentage of lysed target cells.
- **Calculation of Cytotoxicity:** Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

## Measurement of Fecal Secretory IgA (sIgA)

This protocol describes the quantification of sIgA in fecal samples, a key indicator of mucosal immunity.

### Materials:

- Fecal samples
- Extraction buffer (e.g., PBS with protease inhibitors)
- sIgA ELISA kit
- Vortex mixer
- Centrifuge

### Procedure:

- Sample Preparation:
  - Weigh a portion of the fecal sample.
  - Add a specific volume of extraction buffer and vortex thoroughly to create a homogenous suspension.
  - Centrifuge the suspension at high speed to pellet the solid debris.
  - Collect the supernatant, which contains the fecal extracts.
- ELISA for sIgA:
  - Follow the manufacturer's instructions for the sIgA ELISA kit. This typically involves a sandwich ELISA procedure similar to the one described for cytokines, using antibodies specific for human sIgA.
- Data Normalization: Express the sIgA concentration relative to the initial weight of the fecal sample (e.g., in  $\mu\text{g/g}$  of feces).

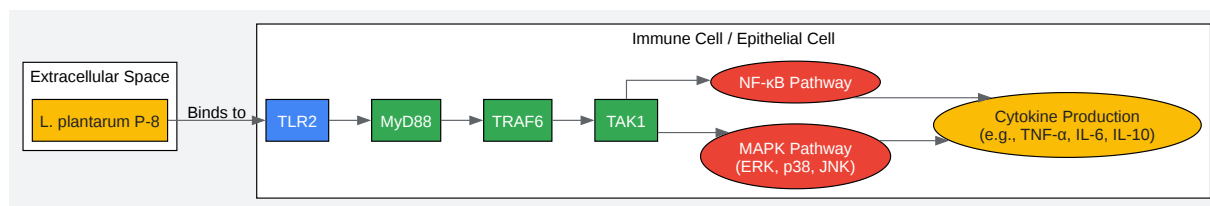
## Signaling Pathways and Mechanisms of Action

*Lactobacillus plantarum* P-8 exerts its immunomodulatory effects through the interaction of its cell surface components with pattern recognition receptors (PRRs) on immune and intestinal epithelial cells. This interaction triggers a cascade of intracellular signaling pathways, primarily involving Toll-like Receptor 2 (TLR2), Mitogen-Activated Protein Kinases (MAPKs), and Nuclear Factor-kappa B (NF- $\kappa$ B).

## TLR2-Mediated Recognition and Downstream Signaling

*Lactobacillus plantarum* strains are recognized by TLR2 on the surface of immune cells such as macrophages and dendritic cells, as well as on intestinal epithelial cells. This recognition initiates a signaling cascade that leads to the activation of downstream pathways.



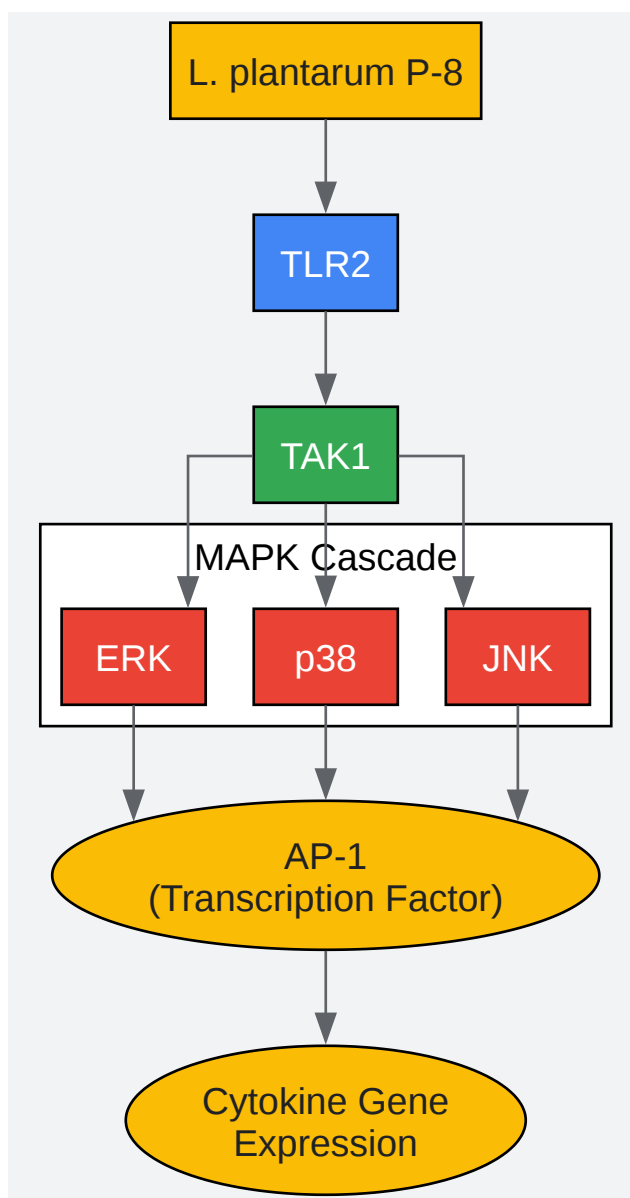


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Caption: TLR2 signaling cascade initiated by *L. plantarum* P-8.

## Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation and immune responses. *Lactobacillus plantarum* has been shown to modulate the phosphorylation of key MAPK proteins such as ERK, p38, and JNK, thereby influencing cytokine production.

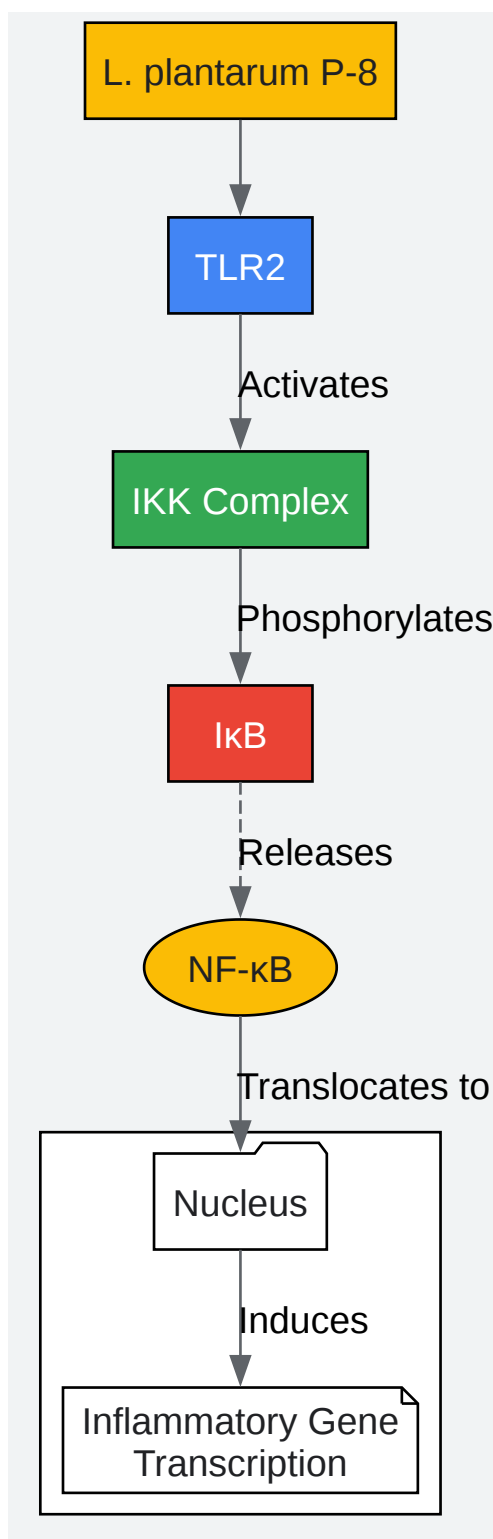


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Caption: Modulation of the MAPK pathway by *L. plantarum* P-8.

## Regulation of the NF- $\kappa$ B Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of inflammatory responses. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by *L. plantarum*, I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and induce the transcription of pro- and anti-inflammatory genes.



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Caption: Regulation of the NF-κB pathway by *L. plantarum* P-8.

## Conclusion

*Lactobacillus plantarum* P-8 demonstrates significant and multifaceted immunomodulatory properties. Its ability to influence a wide range of immune parameters, from cytokine profiles to cellular responses, underscores its potential as a therapeutic agent for conditions characterized by immune dysregulation. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area. A deeper understanding of the strain-specific mechanisms and the intricate signaling pathways involved will be crucial for harnessing the full therapeutic potential of *Lactobacillus plantarum* P-8 in clinical applications.

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- To cite this document: BenchChem. [The Immunomodulatory Landscape of *Lactobacillus plantarum* P-8: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675268#immunomodulatory-properties-of-lactobacillus-plantarum-p-8]

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